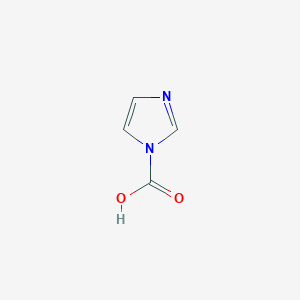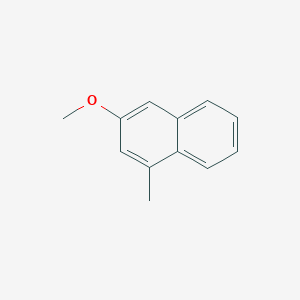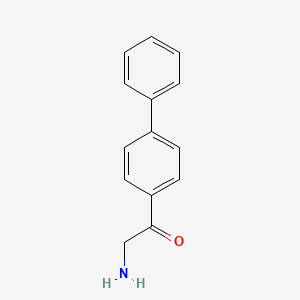
2-Amino-1-(4-phenylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-phenylphenyl)ethan-1-one: is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to the nitrogen atom of a phenacylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-1-(4-phenylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of α-phenylethylamine with tert-butyl hypochlorite in dry benzene, followed by the addition of sodium methoxide in anhydrous methanol . The reaction mixture is then heated under reflux, and the product is isolated through a series of extractions and crystallizations.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1-(4-phenylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oximes, nitroso derivatives, and substituted phenacylamines.
Applications De Recherche Scientifique
Chemistry: 2-Amino-1-(4-phenylphenyl)ethan-1-one is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can also be used in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-phenylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecules .
Comparaison Avec Des Composés Similaires
Benzylamine: Contains a benzyl group attached to the nitrogen atom.
Phenacylamine: Similar to 2-Amino-1-(4-phenylphenyl)ethan-1-one but lacks the additional phenyl group.
Uniqueness: this compound is unique due to the presence of both phenyl and phenacyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler amines .
Propriétés
Formule moléculaire |
C14H13NO |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-amino-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H13NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10,15H2 |
Clé InChI |
DWDFSNARQSUYQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


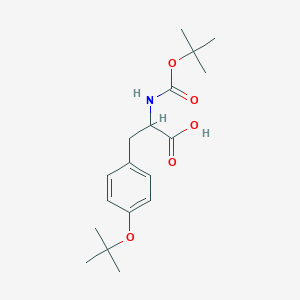
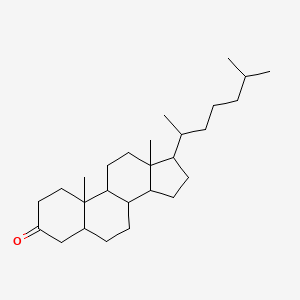
![1-[4,4-Bis(4-fluorophenyl)butyl]piperazine](/img/structure/B8813602.png)
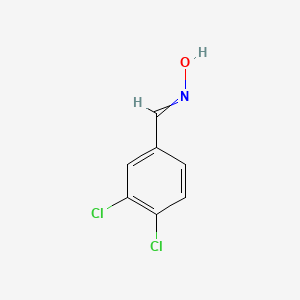
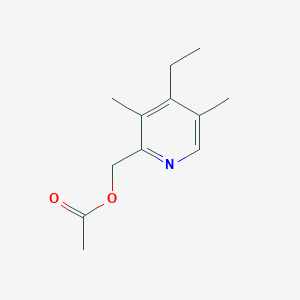
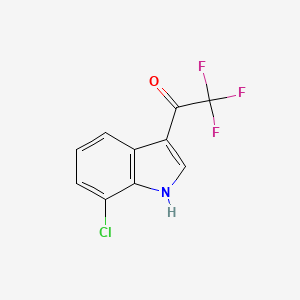
![6-Chloro-8-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8813630.png)
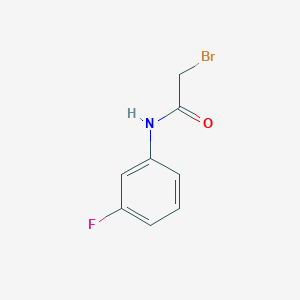
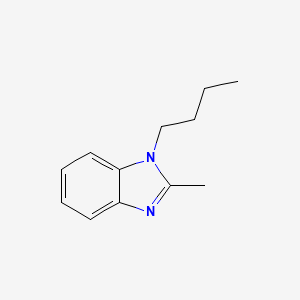

![Propanal, 2-methyl-2-(methylsulfonyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B8813683.png)

